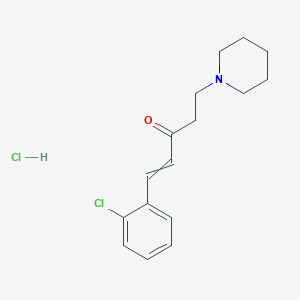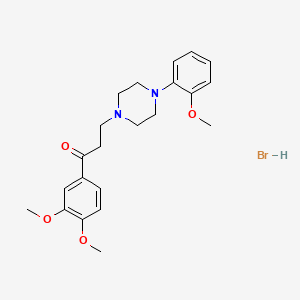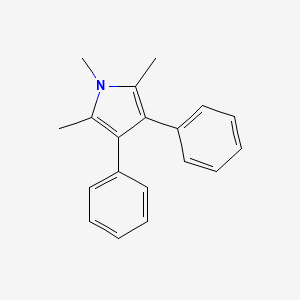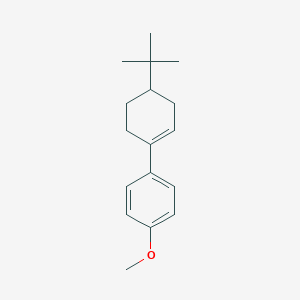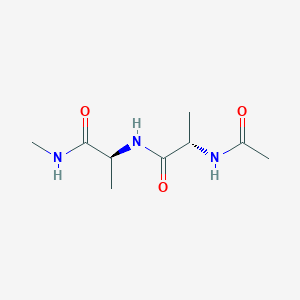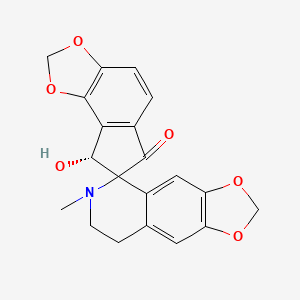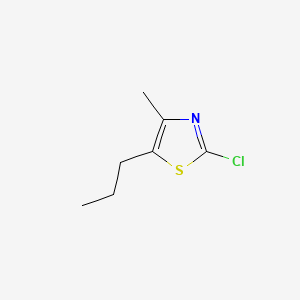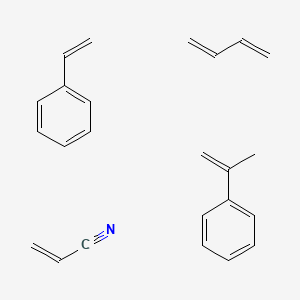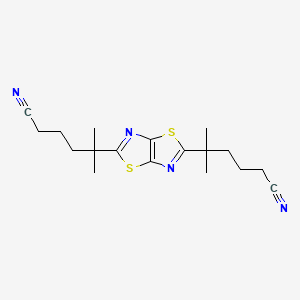
delta,delta,delta',delta'-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile: is a complex organic compound characterized by its unique thiazole-thiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile typically involves a condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole-thiazole compounds.
Scientific Research Applications
Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Materials Science: It is utilized in the development of advanced materials, including photocatalysts for hydrogen production and dye degradation.
Industry: The compound’s properties are explored for various industrial applications, including the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole-thiazole structure allows it to participate in electron transfer processes, making it an effective photocatalyst . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid: This compound shares a similar thiazole-thiazole structure but with different functional groups.
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde: Another compound with a related structure, used in similar applications.
Uniqueness: Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile is unique due to its specific functional groups and the resulting properties. Its tetramethyl substitution pattern and divaleronitrile groups confer distinct chemical and physical characteristics, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
33328-53-9 |
|---|---|
Molecular Formula |
C18H24N4S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-[5-(5-cyano-2-methylpentan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-5-methylhexanenitrile |
InChI |
InChI=1S/C18H24N4S2/c1-17(2,9-5-7-11-19)15-21-13-14(23-15)22-16(24-13)18(3,4)10-6-8-12-20/h5-10H2,1-4H3 |
InChI Key |
DJXBOXJGVAEWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC#N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


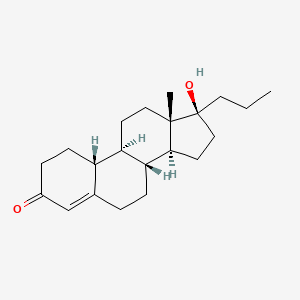
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
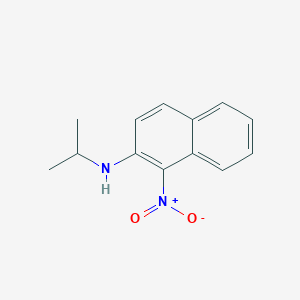

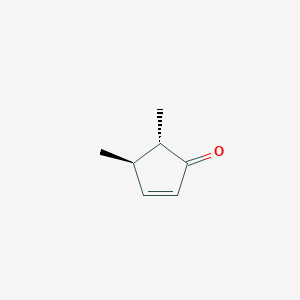
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
